molecular formula C15H10Cl2N4O2 B193185 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 150728-13-5

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No. B193185
M. Wt: 349.2 g/mol
InChI Key: IZGOBGVYADHVKH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H10Cl2N4O2 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a key intermediate compound for Bosentan, a first-line drug for curing pulmonary .


Molecular Structure Analysis

In the molecular structure of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine, the dichloro-pyrimidine and meth-oxy-phen-oxy parts are approximately perpendicular with a dihedral angle of 89.9°. The dihedral angle between the two pyrimidine rings is 36.3° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine include a molecular weight of 349.18 . It has a boiling point of 520.7°C at 760 mmHg .

Safety And Hazards

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOBGVYADHVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441594
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

CAS RN

150728-13-5
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150728-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150728135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW8S7AP2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The process of the present invention is especially useful for the preparation of 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide (bosentan). For the preparation of this compound 2-cyanopyrimidine is prepared as described above and converted into pyrimidin-2-carboxamidine hydrochloride by means of NH3/NH4Cl in a sodium methanolate/methanol solution. This compound is converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. The obtained product is reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This substance is then reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide and further reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide (bosentan).
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Synthesis routes and methods II

Procedure details

Another particularly useful process is for manufacturing 4-tertbutyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide, This process comprises manufacturing 2-cyanopyrimidine by reacting 2-chloropyrimidine with an alkali cyanide in the presence of 1-azabicyclo[2,2,2]octane or 1,4-diazabicyclo[2,2,2]octane. The 2-cyano pyrimidine is then converted by means of NH3/NH4Cl in a sodium methanolate/methanol solution into pyrimidin-2-carboxamidine hydrochloride. The pyrimidine-2-caroboxamidine hydrochloride is then converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. This product is then reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This in turn is reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide which is reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide.
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